molecular formula C8H6FIO2 B6164723 2-(4-fluoro-2-iodophenyl)acetic acid CAS No. 70931-61-2

2-(4-fluoro-2-iodophenyl)acetic acid

Cat. No. B6164723
CAS RN: 70931-61-2
M. Wt: 280
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-2-iodophenyl)acetic acid, also known as 4-FIBA, is an organic compound composed of a carboxylic acid group and a 4-fluoro-2-iodophenyl group. It is a colorless solid at room temperature and is soluble in water, alcohol, and ether. 4-FIBA is an important intermediate in the synthesis of various organic compounds, and is also used in scientific research applications.

Mechanism of Action

2-(4-fluoro-2-iodophenyl)acetic acid has been used to study the mechanism of action of various drugs. It acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By blocking the enzyme, 2-(4-fluoro-2-iodophenyl)acetic acid increases the amount of acetylcholine in the body, which can have a variety of effects, depending on the drug being studied.
Biochemical and Physiological Effects
2-(4-fluoro-2-iodophenyl)acetic acid has been used to study the biochemical and physiological effects of various drugs. It has been found to affect the levels of various neurotransmitters, hormones, and other chemicals in the body. It has also been found to affect the activity of various enzymes, including acetylcholinesterase, and to modulate the activity of various receptors, including the muscarinic and nicotinic acetylcholine receptors.

Advantages and Limitations for Lab Experiments

2-(4-fluoro-2-iodophenyl)acetic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. It is also relatively non-toxic, making it safe to handle in the laboratory. However, it is difficult to measure accurately, and it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the use of 2-(4-fluoro-2-iodophenyl)acetic acid in scientific research. It could be used to study the mechanism of action of other drugs, to investigate the effects of drugs on biochemical and physiological processes, and to develop new materials. It could also be used to develop new drugs and to study the effects of various environmental factors on biochemical and physiological processes. Additionally, it could be used to study the effects of various genetic mutations on biochemical and physiological processes.

Synthesis Methods

2-(4-fluoro-2-iodophenyl)acetic acid is synthesized by the reaction of 4-fluoro-2-iodobenzaldehyde with acetic anhydride in the presence of a base, such as sodium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen, and the product is isolated by filtration.

Scientific Research Applications

2-(4-fluoro-2-iodophenyl)acetic acid is used in several scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the study of biochemical and physiological processes. In particular, it has been used to study the mechanism of action of various drugs and to investigate the effects of various drugs on biochemical and physiological processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-fluoro-2-iodophenyl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-fluoro-2-iodobenzoic acid", "ethyl bromoacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Ethylation of 4-fluoro-2-iodobenzoic acid with ethyl bromoacetate in the presence of sodium hydroxide to form ethyl 2-(4-fluoro-2-iodophenyl)acetate.", "Step 2: Hydrolysis of ethyl 2-(4-fluoro-2-iodophenyl)acetate with hydrochloric acid to form 2-(4-fluoro-2-iodophenyl)acetic acid.", "Step 3: Neutralization of the reaction mixture with sodium bicarbonate.", "Step 4: Extraction of the product with ethyl acetate.", "Step 5: Drying of the organic layer with anhydrous sodium sulfate.", "Step 6: Filtration and evaporation of the solvent to obtain the pure product." ] }

CAS RN

70931-61-2

Product Name

2-(4-fluoro-2-iodophenyl)acetic acid

Molecular Formula

C8H6FIO2

Molecular Weight

280

Purity

95

Origin of Product

United States

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